molecular formula C27H35N3O3S B301167 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Número de catálogo B301167
Peso molecular: 481.7 g/mol
Clave InChI: LXPYXBCBBITIJI-SBEYKLCGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as DABO-2, is a thiazolidinone derivative that has attracted considerable attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its ability to inhibit the replication of HIV-1 and to act as a potent antiviral agent. In

Mecanismo De Acción

The mechanism of action of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to act by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is essential for the replication of the virus, and inhibition of its activity can prevent the virus from replicating and spreading. 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been shown to inhibit the activity of other enzymes involved in viral replication, such as integrase and protease.
Biochemical and Physiological Effects:
5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral and anticancer agent. It has also been shown to have low cytotoxicity and to be well-tolerated in animal models. In addition, 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potency and specificity against HIV-1. It has been shown to be effective against a wide range of HIV-1 strains, including those that are resistant to other antiretroviral drugs. However, one limitation of using 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its high cost and limited availability, which can make it difficult to obtain for research purposes.

Direcciones Futuras

There are several future directions for research on 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective analogs of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one that could be used as antiviral and anticancer agents. Another area of research is the investigation of the mechanism of action of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, which could lead to the development of new drugs that target HIV-1 and other viral infections. Additionally, the potential use of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in combination with other antiretroviral drugs or anticancer agents should be explored, as this could lead to synergistic effects and improved therapeutic outcomes.

Métodos De Síntesis

The synthesis of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves the condensation of 2-ethoxy-4-formylphenylhydrazine with 2-(4-ethoxyphenyl)aminothiazole in the presence of acetic acid. The resulting intermediate is then reacted with diethylamine and propyl bromide to yield the final product. This method has been optimized to provide high yields and purity of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one.

Aplicaciones Científicas De Investigación

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its antiviral properties, particularly in inhibiting the replication of HIV-1. It has been shown to have potent activity against a wide range of HIV-1 strains, including those that are resistant to other antiretroviral drugs. In addition to its antiviral activity, 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

Propiedades

Nombre del producto

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Fórmula molecular

C27H35N3O3S

Peso molecular

481.7 g/mol

Nombre IUPAC

(5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H35N3O3S/c1-6-17-30-26(31)25(34-27(30)28-21-12-15-23(16-13-21)32-9-4)18-20-11-14-22(29(7-2)8-3)19-24(20)33-10-5/h11-16,18-19H,6-10,17H2,1-5H3/b25-18-,28-27?

Clave InChI

LXPYXBCBBITIJI-SBEYKLCGSA-N

SMILES isomérico

CCCN1C(=O)/C(=C/C2=C(C=C(C=C2)N(CC)CC)OCC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC)OCC)SC1=NC3=CC=C(C=C3)OCC

SMILES canónico

CCCN1C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC)OCC)SC1=NC3=CC=C(C=C3)OCC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.